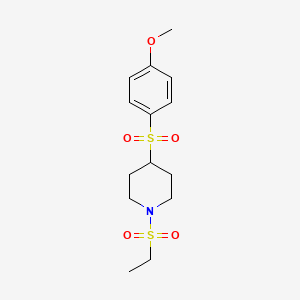

1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR chemical shifts are derived from analogous sulfonyl-piperidine compounds:

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$) :

- δ 1.35 (t, 3H) : Ethyl group methyl protons.

- δ 3.15–3.45 (m, 8H) : Piperidine ring protons and ethyl methylene.

- δ 3.80 (s, 3H) : Methoxy group.

- δ 6.90–7.40 (m, 4H) : Aromatic protons from 4-methoxyphenyl.

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$_3$$) :

- δ 14.1 : Ethyl methyl carbon.

- δ 44.5, 48.2 : Piperidine carbons adjacent to sulfonyl groups.

- δ 55.6 : Methoxy carbon.

- δ 114.5–162.0 : Aromatic carbons and sulfonyl-attached carbons.

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

Mass Spectrometry (MS)

- Molecular ion : m/z 347.5 ([M]$$^+$$).

- Fragmentation : Loss of ethylsulfonyl (93 Da) and 4-methoxyphenylsulfonyl (171 Da) groups, yielding base peaks at m/z 254 and 176, respectively.

Computational Chemistry Studies

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-31G(d) level predicts a chair conformation with the following electronic properties:

Molecular Dynamics Simulations

Simulations (300 K, 100 ps) reveal:

- Conformational flexibility : The piperidine ring undergoes pseudorotation with a barrier of ~8 kcal/mol.

- Solvent interactions : Enhanced stability in polar solvents (e.g., DMSO) due to hydrogen bonding with sulfonyl oxygens.

Key Computational Findings :

| Property | Value | Method |

|---|---|---|

| HOMO energy (eV) | -6.3 | DFT/B3LYP/6-31G(d) |

| LUMO energy (eV) | -1.1 | DFT/B3LYP/6-31G(d) |

| Dipole moment (Debye) | 4.8 | DFT/B3LYP/6-31G(d) |

Properties

IUPAC Name |

1-ethylsulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-3-21(16,17)15-10-8-14(9-11-15)22(18,19)13-6-4-12(20-2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVJNXYRDXMJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced through a similar sulfonylation reaction using 4-methoxyphenylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, biological activity, and synthetic methodologies.

Structural and Functional Group Variations

Compound 1: Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

- Key Features : Bis-sulfonyl groups with methoxyphenyl substituents and a chiral center.

- Biological Activity: A CB2-selective cannabinoid receptor ligand with high selectivity over CB1 receptors (IC₅₀ for CB2: 3.8 nM vs. CB1: >10,000 nM) .

- Comparison : The presence of dual sulfonyl groups enhances receptor selectivity, similar to the target compound. However, Sch225336 incorporates a methanesulfonamide group and a more complex aromatic system, which may contribute to its higher receptor binding specificity.

Compound 2: 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine (CAS 332410-13-6)

- Key Features : A 4-methylpiperidine derivative with a single 4-methoxyphenylsulfonyl group.

- Comparison : The methyl substituent increases lipophilicity (predicted LogP: ~2.5) compared to the ethylsulfonyl group in the target compound (predicted LogP: ~1.8). This difference may affect membrane permeability and metabolic stability, though biological data are unavailable .

Compound 3: 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a)

- Key Features : Hybrid structure combining a piperidine sulfonyl group with a 1,2,4-triazole ring.

- Synthetic Method : Microwave-assisted synthesis achieved 85% yield in 15 minutes vs. 60% yield in 6 hours via conventional heating .

- However, the absence of a second sulfonyl group reduces structural similarity to the target compound.

Compound 4: 1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine

- Key Features : Fluorinated aromatic substituent and phenylsulfonyl group.

- Comparison : Fluorine atoms improve electronegativity and metabolic stability, while the phenylsulfonyl group lacks the electron-donating methoxy group seen in the target compound. This difference may reduce π-stacking interactions in receptor binding .

Compound 5: 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Key Features : Piperidin-4-one core with acetyl and bis(4-methoxyphenyl) groups.

- Structural Insight : Crystallographic data reveal a distorted chair conformation, with the ketone group enabling hydrogen bonding. The absence of sulfonyl groups distinguishes it from the target compound, limiting direct pharmacological comparisons .

Comparative Data Table

Key Research Findings

Dual Sulfonyl Groups : Compounds with bis-sulfonyl groups (e.g., Sch225336, target compound) exhibit enhanced receptor selectivity, likely due to strong electrostatic interactions and conformational rigidity .

Methoxy vs. Fluorine Substituents : The 4-methoxyphenyl group in the target compound facilitates π-stacking, whereas fluorinated analogs (e.g., Compound 4) prioritize metabolic stability and electronegativity .

Synthetic Efficiency : Microwave-assisted methods (e.g., Compound 7a) significantly improve reaction yields and reduce synthesis time compared to conventional heating, a critical consideration for scalable production .

Biological Activity

Overview

1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a sulfonylpiperidine derivative that has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. Its unique structural features allow it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure

The compound consists of a piperidine ring substituted with an ethylsulfonyl group and a methoxyphenylsulfonyl group. This structure is significant for its biological activity as it influences the compound's interaction with enzymes and receptors.

Antimicrobial Properties

Research indicates that sulfonylpiperidine derivatives exhibit antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. It acts as an inhibitor of long-chain fatty acyl elongase (LCE), which is implicated in cancer progression and metabolic diseases. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent .

The mechanism through which this compound exerts its biological effects involves the modulation of specific cellular pathways. It is believed to interfere with fatty acid metabolism, which is crucial for cancer cell proliferation and survival. Furthermore, the compound may act on certain enzyme targets, leading to altered metabolic processes within cells .

Table: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : A study conducted on various sulfonylpiperidine derivatives, including this compound, showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy.

- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability and increased rates of apoptosis. The study highlighted the potential for this compound to serve as a lead structure for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.